molecular formula C29H39N3O6S B12703537 Einecs 219-336-6 CAS No. 2418-90-8

Einecs 219-336-6

Cat. No.: B12703537
CAS No.: 2418-90-8
M. Wt: 557.7 g/mol
InChI Key: AANMHCRRPDNWHF-ZOWNYOTGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aminocaproic acid is synthesized through the hydrogenation of ε-caprolactam, which is derived from cyclohexanone. The reaction involves the use of hydrogen gas in the presence of a catalyst such as nickel or palladium under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, aminocaproic acid is produced through the catalytic hydrogenation of ε-caprolactam. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically nickel, to achieve the reduction of the lactam ring to form aminocaproic acid.

Chemical Reactions Analysis

Types of Reactions: Aminocaproic acid undergoes several types of chemical reactions, including:

    Oxidation: Aminocaproic acid can be oxidized to form ε-caprolactam.

    Reduction: The compound can be reduced further to form hexanoic acid.

    Substitution: Aminocaproic acid can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas in the presence of a metal catalyst like nickel or palladium is commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: ε-Caprolactam

    Reduction: Hexanoic acid

    Substitution: Various aminocaproic acid derivatives

Scientific Research Applications

Aminocaproic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various polymers and copolymers.

    Biology: Employed in studies related to protein structure and function due to its structural similarity to lysine.

    Medicine: Used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and in conditions such as hemophilia.

    Industry: Utilized in the production of nylon and other synthetic fibers due to its role as a precursor to ε-caprolactam.

Mechanism of Action

Aminocaproic acid exerts its effects by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition of plasmin formation reduces fibrinolysis, leading to the stabilization of blood clots and prevention of excessive bleeding.

Comparison with Similar Compounds

    Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action but with a higher potency.

    ε-Caprolactam: A precursor to aminocaproic acid, used in the production of nylon.

Uniqueness: Aminocaproic acid is unique in its balance of efficacy and safety as an antifibrinolytic agent. While tranexamic acid is more potent, aminocaproic acid is preferred in certain clinical settings due to its well-established safety profile and lower risk of adverse effects.

Properties

CAS No.

2418-90-8

Molecular Formula

C29H39N3O6S

Molecular Weight

557.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C17H16N2O6S.C12H23N/c20-16(25-11-12-6-2-1-3-7-12)10-13(17(21)22)18-26-15-9-5-4-8-14(15)19(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,18H,10-11H2,(H,21,22);11-13H,1-10H2/t13-;/m0./s1

InChI Key

AANMHCRRPDNWHF-ZOWNYOTGSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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